molecular formula C9H18ClNO B2509703 [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride CAS No. 2378507-17-4

[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride

Cat. No.: B2509703
CAS No.: 2378507-17-4
M. Wt: 191.7
InChI Key: ZPPFNIFNEXVCSF-UHFFFAOYSA-N
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Description

“[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2378507-17-4 . It has a molecular weight of 191.7 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO.ClH/c10-6-9(7-11)4-8(5-9)2-1-3-8;/h11H,1-7,10H2;1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Synthesis of Spiro Compounds

  • Spiro compounds like spiro[3.3]heptan-2-yl derivatives are synthesized and explored for various applications in organic chemistry. For instance, the synthesis of bornane derivatives, a type of spiro compound, shows potential for various chemical applications due to its opportunity for variations (Föhlisch et al., 2002).

Development of Novel Reaction Pathways

  • The study of reactions involving spiro compounds leads to the discovery of novel reaction pathways. For example, a study demonstrated the unprecedented formation of spiro compounds through a multi-component reaction, highlighting the versatility of these compounds in chemical synthesis (Yang et al., 2015).

Probing Glutamate Receptor Topologies

  • Spiro[3.3]heptane-based compounds, such as glutamic acid analogs, are used in neurochemical research to understand the topologies of different glutamate receptors. Their rigid spirocyclic scaffold offers a unique approach for probing receptor structures (Radchenko et al., 2008).

Application in Medicinal Chemistry

  • The synthesis of fluorinated analogs based on spiro[3.3]heptane scaffolds indicates their potential application in medicinal chemistry. These compounds, with their unique three-dimensional shape and fluorine substitution pattern, could be beneficial in drug development (Chernykh et al., 2016).

Advancements in Organometallic Chemistry

  • Spiro compounds are involved in advancements in organometallic chemistry, such as in the synthesis of complex molecules and catalyst development. Research into rhodium-catalyzed skeletal reorganization of spiro compounds exemplifies their significance in creating new molecular structures (Matsuda et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

Properties

IUPAC Name

[2-(aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-6-9(7-11)4-8(5-9)2-1-3-8;/h11H,1-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPFNIFNEXVCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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